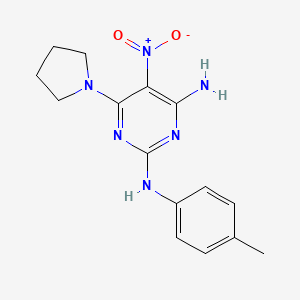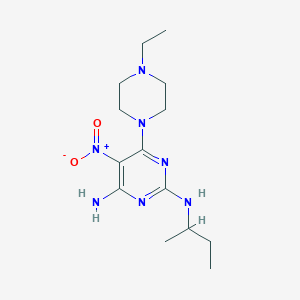![molecular formula C20H15N5O3S B11259545 N-(2H-1,3-Benzodioxol-5-YL)-2-({6-phenyl-[1,2,4]triazolo[4,3-B]pyridazin-3-YL}sulfanyl)acetamide](/img/structure/B11259545.png)
N-(2H-1,3-Benzodioxol-5-YL)-2-({6-phenyl-[1,2,4]triazolo[4,3-B]pyridazin-3-YL}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-Benzodioxol-5-YL)-2-({6-phenyl-[1,2,4]triazolo[4,3-B]pyridazin-3-YL}sulfanyl)acetamide is a complex organic compound that features a benzodioxole ring, a triazolopyridazine moiety, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-2-({6-phenyl-[1,2,4]triazolo[4,3-B]pyridazin-3-YL}sulfanyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazolopyridazine Moiety: This involves the reaction of hydrazine derivatives with nitriles, followed by cyclization.
Coupling of the Benzodioxole and Triazolopyridazine Units: This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Sulfanylacetamide Group: This can be done through nucleophilic substitution reactions using thiol derivatives and acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-Benzodioxol-5-YL)-2-({6-phenyl-[1,2,4]triazolo[4,3-B]pyridazin-3-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives of the benzodioxole ring.
Scientific Research Applications
N-(2H-1,3-Benzodioxol-5-YL)-2-({6-phenyl-[1,2,4]triazolo[4,3-B]pyridazin-3-YL}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(2H-1,3-Benzodioxol-5-YL)-2-({6-phenyl-[1,2,4]triazolo[4,3-B]pyridazin-3-YL}sulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazolopyridazine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-Benzodioxol-5-YL)-4-hydroxybenzamide: Similar benzodioxole ring but different functional groups.
N-(2H-1,3-Benzodioxol-5-YL)-2-aminobenzamide: Similar benzodioxole ring but different substituents.
Uniqueness
N-(2H-1,3-Benzodioxol-5-YL)-2-({6-phenyl-[1,2,4]triazolo[4,3-B]pyridazin-3-YL}sulfanyl)acetamide is unique due to the presence of the triazolopyridazine moiety, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H15N5O3S |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H15N5O3S/c26-19(21-14-6-8-16-17(10-14)28-12-27-16)11-29-20-23-22-18-9-7-15(24-25(18)20)13-4-2-1-3-5-13/h1-10H,11-12H2,(H,21,26) |
InChI Key |
XNLFRXRRRAVRMA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11259466.png)
![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11259467.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11259468.png)
![7-[4-(acetylamino)phenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259477.png)
![7-bromo-2-[3-(dimethylamino)propyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11259483.png)
![5-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11259492.png)
![2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B11259498.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide](/img/structure/B11259505.png)
![4-(4-Benzylpiperidin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B11259513.png)
![N-(4-chlorophenyl)-7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259514.png)


![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11259537.png)
